5-Propyl-1,3,4-thiadiazol-2-amine
Overview
Description
5-Propyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound with the molecular formula C5H9N3S. It belongs to the class of thiadiazoles, which are five-membered rings containing two nitrogen atoms and one sulfur atom.
Mechanism of Action
Target of Action
5-Propyl-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, a class of compounds that have been found to exhibit diverse pharmacological activities Similar compounds have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway , suggesting that this compound may also target this pathway.
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with their targets and cause changes in cell function . For instance, some 1,3,4-thiadiazole derivatives have been found to exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis .
Biochemical Pathways
This pathway is involved in cell growth, survival, and differentiation, and its dysregulation is associated with various diseases, including cancer .
Pharmacokinetics
The molecular weight of 14321 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Similar compounds have been found to exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
5-Propyl-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapies. Additionally, this compound can impact the expression of genes involved in cell cycle regulation, further influencing cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular function. For instance, this compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to altered cellular responses and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating metabolic pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. For example, this compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall effect on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of thiosemicarbazide with appropriate carboxylic acids. One common method includes heating a mixture of thiosemicarbazide and propionic acid in the presence of a dehydrating agent such as phosphoryl chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Propyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to corresponding amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives. These products are often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry .
Scientific Research Applications
5-Propyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Derivatives of this compound are being investigated for their therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazol-2-amine
- 5-Ethyl-1,3,4-thiadiazol-2-amine
- 5-Phenyl-1,3,4-thiadiazol-2-amine
Uniqueness
5-Propyl-1,3,4-thiadiazol-2-amine is unique due to its specific propyl substituent, which can influence its chemical reactivity and biological activity. Compared to its methyl and ethyl analogs, the propyl group provides a different steric and electronic environment, potentially leading to distinct interactions with biological targets and different pharmacokinetic properties .
Properties
IUPAC Name |
5-propyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQURINLKRAGIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341734 | |
Record name | 5-Propyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39223-04-6 | |
Record name | 5-Propyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-propyl-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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